Barium benzoate
Description
Current Status and Research Landscape of Barium Benzoate (B1203000) Studies
The study of barium benzoate, with the chemical formula (C₇H₅O₂)₂Ba, is an active area of materials science and inorganic chemistry research. americanelements.com Current investigations are primarily centered on its synthesis, structural characterization, and thermal properties. Researchers have successfully synthesized this compound through various methods, including hydrothermal reactions and semi-solid phase reactions, using reactants like benzoic acid and barium hydroxide (B78521) octahydrate or barium carbonate. researchgate.netakjournals.comacs.org
Characterization of the synthesized compound is a crucial aspect of the research, employing techniques such as elemental analysis, Fourier-transform infrared spectroscopy (FTIR), and X-ray powder diffraction. researchgate.netakjournals.comakjournals.com These studies have confirmed that this compound typically possesses a monoclinic crystal system with a layered structure. researchgate.netakjournals.comakjournals.com The elemental composition has been verified through analysis, with found values for Barium (35.69%), Carbon (44.54%), and Hydrogen (2.84%) closely matching the calculated theoretical values. akjournals.com
A significant portion of the research landscape is dedicated to understanding the thermal decomposition of this compound. akjournals.comakjournals.com Through techniques like thermogravimetry (TG) and differential thermal analysis (DTA), scientists have studied the compound's behavior when subjected to heat in different atmospheres, such as air and nitrogen. akjournals.com In a nitrogen atmosphere, it decomposes to form barium carbonate and various organic compounds, primarily benzophenone (B1666685) and triphenylmethane. researchgate.netakjournals.comakjournals.com In air, the decomposition occurs in two stages, ultimately yielding white barium carbonate. akjournals.com Furthermore, thermodynamic studies have been conducted to determine properties like low-temperature heat capacities and the standard molar enthalpy of formation, which was derived to be -(1231.47 +/- 1.12) kJ·mol⁻¹. researchgate.netacs.org
Significance of this compound in Contemporary Chemical Research
This compound holds considerable significance in several areas of contemporary chemical research and industrial application due to its specific properties.
One of its most prominent roles is as a stabilizer in polymer chemistry. It is used as a heat stabilizer in polyvinyl chloride (PVC) formulations, where it helps to prevent thermal degradation reactions like dehydrochlorination when the polymer is exposed to high temperatures. polymeradd.co.th This function is crucial for maintaining the integrity and performance of PVC products. polymeradd.co.th Its utility extends to blends of polyethylene (B3416737) (PE) and PVC. polymeradd.co.th It also functions as a nucleating agent in the manufacturing of various crystalline copolymers. 2017erp.com
In the field of pyrotechnics , this compound is a key component for creating green-colored flames in fireworks. polymeradd.co.th2017erp.com The barium ions present in the compound are responsible for this characteristic green emission upon ignition. polymeradd.co.th It can serve a dual role as both the colorant element and a fuel source. 2017erp.com Additionally, it has been explored as a passivator in chlorate-based compositions to reduce sensitivity to friction and impact. polymeradd.co.thgoogle.com
This compound also demonstrates potential as a catalyst in organic synthesis. Research has shown its effectiveness as a heterogeneous catalyst in the methyl esterification of benzoic acid to produce methyl benzoate. scielo.br Studies evaluating reaction time, temperature, and catalyst amount have characterized its catalytic activity, with the best conversions achieved at 160°C. scielo.br
Furthermore, benzoates, in general, are recognized for their role as corrosion inhibitors . trb.orgpolymeradd.co.th While research on sodium benzoate is more extensive, the benzoate functional group is known to form a protective layer on metal surfaces, inhibiting corrosion. polymeradd.co.thgoogle.comije.ir This has led to the inclusion of benzoates in anti-corrosion formulations for various metals, including steel and aluminum. google.comije.ir
Detailed Research Findings
The following tables provide a summary of key data points from the research on this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₄H₁₀BaO₄ | 2017erp.commubychem.com |
| Molecular Weight | 379.55 g/mol | 2017erp.com |
| Appearance | White crystalline powder | mubychem.com |
| Crystal System | Monoclinic | researchgate.netakjournals.com |
| Structure | Layered Structure | researchgate.netakjournals.com |
| Solubility in Water | Insoluble | mubychem.com |
| Standard Molar Enthalpy of Formation | -(1231.47 ± 1.12) kJ·mol⁻¹ | researchgate.netacs.org |
Table 2: Synthesis and Catalytic Application of this compound
| Aspect | Details | Source(s) |
|---|---|---|
| Synthesis Method 1 | Hydrothermal reaction of benzoic acid and barium hydroxide octahydrate. | researchgate.netacs.org |
| Synthesis Method 2 | Semi-solid phase reaction of barium carbonate and benzoic acid. | researchgate.netakjournals.com |
| Synthesis Method 3 | Precipitation by adding a barium chloride dihydrate solution to a sodium benzoate solution. | scielo.br |
| Catalytic Application | Heterogeneous catalyst for the methyl esterification of benzoic acid. | scielo.br |
| Optimal Catalytic Conditions | Temperature: 160°C; Catalyst loading: 10% of benzoic acid mass. | scielo.br |
Table 3: Thermal Decomposition of this compound
| Condition | Decomposition Products | Observations | Source(s) |
|---|---|---|---|
| In Nitrogen Atmosphere | Barium Carbonate (BaCO₃), Benzophenone, Triphenylmethane | Decomposition is largely complete at 555°C. The fusion and decomposition peaks are endothermic. | researchgate.netakjournals.comakjournals.com |
| In Air Atmosphere | Barium Carbonate (BaCO₃), Carbon (C), Carbon Monoxide (CO) | Proceeds in two stages. The first stage forms BaCO₃ and black carbon residue. The second stage involves the oxidation of carbon, resulting in white BaCO₃. The decomposition peak is a sharp exothermic peak. | akjournals.com |
| Mass Loss | ~47.42% (in air), ~47.96% (in nitrogen) | The experimental mass loss is in good agreement with the calculated value of 48.01%. | akjournals.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIAXOYYJWECDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890500 | |
| Record name | Benzoic acid, barium salt (2:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
379.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
533-00-6 | |
| Record name | Barium benzoate | |
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| Record name | Benzoic acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, barium salt (2:1) | |
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| Record name | Barium dibenzoate | |
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| Record name | BARIUM BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923N33416I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Preparation Strategies for Barium Benzoate
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a prominent method for producing crystalline barium benzoate (B1203000). akjournals.comacs.org This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure.
A common approach utilizes benzoic acid and barium hydroxide (B78521) octahydrate as the primary reactants. acs.orgacs.orgacs.org The synthesis is typically performed by reacting the two compounds in a 2:1 molar ratio of benzoic acid to barium hydroxide octahydrate. acs.orgacs.org In a representative procedure, benzoic acid is first dissolved in twice-distilled water in a beaker. acs.orgacs.org The solution is then heated to near boiling, at which point an aqueous solution of barium hydroxide octahydrate is slowly added with continuous stirring. acs.orgacs.org This process yields a clear solution from which the barium benzoate product can be crystallized. acs.org
Alternatively, barium carbonate can be reacted with benzoic acid in a hydrothermal reactor. akjournals.com The reactants are thoroughly mixed, usually with a small amount of water, and subjected to elevated temperature and pressure to facilitate the reaction. akjournals.com The resulting product, anhydrous this compound, is characterized by a layered, monoclinic crystal structure. akjournals.comresearchgate.net
Table 1: Hydrothermal Synthesis Parameters
| Reactants | Molar Ratio (Acid:Base) | Solvent | Key Condition |
|---|---|---|---|
| Benzoic Acid, Barium Hydroxide Octahydrate | 2:1 | Water | Heating to near boiling |
| Benzoic Acid, Barium Carbonate | 2:1 | Water | Reaction in hydrothermal reactor |
Semi-Solid Phase Reaction Methods
The semi-solid phase reaction provides an alternative route for the preparation of this compound. This method is particularly noted in patent literature for specific industrial applications. One such process involves the reaction of benzoic acid with barium nitrate (B79036) in the presence of a minimal amount of water, creating a semi-solid reaction mixture. google.comgoogle.com
In a described embodiment, benzoic acid and barium nitrate are used in specific weight percentages (50.3612% and 26.9350%, respectively). google.com The solid reactants are first passed through an 8-10 mesh sieve and mixed uniformly. google.comgoogle.com This mixture is placed in a reaction vessel, and approximately 22% by weight of water is added. google.com The reaction is then conducted under controlled conditions of temperature and pressure.
Table 2: Semi-Solid Phase Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | Benzoic Acid (50.3612 wt%) | google.com |
| Reactant 2 | Barium Nitrate (26.9350 wt%) | google.com |
| Water Content | ~22 wt% | google.com |
| Temperature | 90-110 °C | google.comgoogle.com |
| Pressure | 0.1-0.2 kg/cm ² | google.comgoogle.com |
| Reaction Time | 15-20 minutes | google.comgoogle.com |
Following the reaction, the mixture is cooled, and the resulting material is dried to a water content of 2-3% and pulverized. google.comgoogle.com This method is cited for its effectiveness in producing this compound for use as a passivator in certain types of explosives. google.com
Chemical Precipitation Techniques for this compound Formation
Chemical precipitation is a widely used technique for synthesizing layered benzoates, including this compound. researchgate.netscielo.br This method relies on the reaction of a soluble barium salt with a soluble benzoate salt, leading to the precipitation of the less soluble this compound.
The process typically begins with the preparation of a sodium benzoate solution. researchgate.netscielo.br Benzoic acid is dissolved in methanol (B129727) and neutralized under stoichiometric conditions with sodium hydroxide, also dissolved in methanol. researchgate.net The resulting white precipitate of sodium benzoate is then dissolved in distilled water. researchgate.net this compound is subsequently precipitated as a white solid by the slow addition of a dilute aqueous solution of barium chloride dihydrate to the sodium benzoate solution under vigorous magnetic stirring. researchgate.netscielo.br
Table 3: Reactants for Chemical Precipitation of this compound
| Step | Reactants | Solvent(s) | Outcome |
|---|---|---|---|
| 1. Neutralization | Benzoic Acid, Sodium Hydroxide | Methanol | Sodium Benzoate |
| 2. Precipitation | Sodium Benzoate, Barium Chloride Dihydrate | Water | This compound (precipitate) |
The resulting precipitate can then be separated from the solution by filtration. researchgate.net This method is effective for producing layered aryl-carboxylate derivatives. researchgate.net
Neutralization Reaction Pathways for this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through a classic acid-base neutralization reaction. ontosight.ai This pathway involves the reaction of a carboxylic acid (benzoic acid or a substituted benzoic acid) with a barium base, typically barium hydroxide. ontosight.aiwebqc.org The general reaction results in the formation of the corresponding barium salt and water. nagwa.com
The balanced chemical equation for the reaction between benzoic acid and barium hydroxide is: 2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O webqc.org
For derivatives, a similar approach is used. For instance, barium 4-(1,1-dimethylethyl)benzoate is synthesized by reacting 4-tert-butylbenzoic acid with barium hydroxide octahydrate in a 2:1 molar ratio. The reaction is often carried out in a solvent such as ethanol (B145695) or methanol under reflux conditions (e.g., at 80°C for 4-6 hours) to ensure the reaction goes to completion.
Table 4: Neutralization Synthesis of a this compound Derivative
| Reactant 1 | Reactant 2 | Molar Ratio | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 4-tert-Butylbenzoic acid | Barium hydroxide octahydrate | 2:1 | Ethanol or Methanol | Reflux (80°C, 4-6h) | Barium 4-(1,1-dimethylethyl)benzoate |
After the reaction, the solution is cooled, allowing the barium salt to precipitate or crystallize out of the solution.
Optimization of Synthesis Parameters for High Purity and Yield
Achieving high purity and yield in the synthesis of this compound requires careful optimization of various reaction parameters. While specific, comprehensive optimization studies for this compound are not extensively detailed in readily available literature, the principles of synthesis optimization from related compounds can be applied. Methodologies like Design of Experiments (DOE) are statistical tools used to efficiently determine optimal reaction conditions. mdpi.com
Key parameters that can be optimized include:
Reactant Concentration and Ratio: The molar ratio of reactants, such as benzoic acid to the barium source, is critical. acs.orgacs.org
Temperature: Temperature affects reaction rates and solubility, influencing both yield and crystal formation. google.comgoogle.comscielo.br
Reaction Time: Sufficient time is needed for the reaction to reach completion. google.comgoogle.com
Solvent: The choice of solvent can influence reactant solubility and product precipitation. researchgate.net
pH/Acidity: In precipitation and neutralization reactions, controlling the pH is crucial for ensuring the desired product forms and for maximizing precipitation. libretexts.org
For example, in the synthesis of barium sulfate (B86663), a related barium compound, a D-optimal design was used to optimize parameters like reactant concentrations, flow rate, and temperature to maximize yield and achieve desired product density. mdpi.com A similar systematic approach, known as Bayesian optimization, can be used to efficiently explore the multidimensional space of synthesis parameters (e.g., temperature, time, reactant ratios) with a minimal number of experiments. tum.de
Purification Methodologies for Research-Grade this compound
Obtaining research-grade this compound necessitates rigorous purification to remove unreacted starting materials, by-products, and other impurities. A multi-step approach combining several techniques is often employed.
Filtration and Washing: The initial crude product, often obtained as a precipitate, is separated from the reaction mixture via filtration. scribd.com This is followed by washing the solid product with appropriate solvents to remove soluble impurities. Common washing solvents include distilled water and organic solvents like acetone (B3395972) or ethanol. researchgate.netscielo.br The choice of solvent is critical to ensure the product is insoluble while the impurities are soluble.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, causing the desired compound to crystallize out, leaving impurities behind in the solvent. The process may need to be repeated to achieve higher purity.
Solvent Extraction: For removing specific impurities, liquid-liquid extraction can be employed. This method separates compounds based on their relative solubilities in two different immiscible liquids. High-purity barium compounds (99.9% to 99.99%) can be produced from solutions like barium sulfide (B99878) by using solvent extraction with alkali-resistant extractants to separate barium from impurities like strontium and calcium. google.com
Drying: After washing or recrystallization, the purified this compound must be thoroughly dried to remove any residual solvent. This is often accomplished by drying under vacuum at an elevated temperature until a constant weight is achieved. scielo.br
The purity of the final product can be assessed using various analytical techniques. For instance, after purification, the melting range of the benzoic acid recovered from sodium benzoate should match that of pure benzoic acid, indicating high purity. europa.eu
Advanced Spectroscopic and Crystallographic Characterization of Barium Benzoate
Spectroscopic Probes for Structural Elucidation
FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the coordination environment of the carboxylate group in barium benzoate (B1203000). The infrared spectrum reveals characteristic vibrational modes of the benzoate ligand and the influence of the Ba²⁺ ion. akjournals.com
Research has shown that the IR spectrum of barium benzoate displays C-C stretching vibration bands at approximately 1589, 1490, and 1307 cm⁻¹. akjournals.com The aromatic C-H stretching vibrations are observed around 3059-3066 cm⁻¹, while a sharp absorption band near 713 cm⁻¹ is attributed to the out-of-plane C-H vibration. scielo.br
The most diagnostic peaks for understanding the structure are those of the carboxylate group (OCO). scielo.br In this compound, the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the OCO group appear at approximately 1512 cm⁻¹ and 1420 cm⁻¹, respectively. akjournals.com The magnitude of the separation (Δν) between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the carboxylate ligand. For this compound, this difference is about 92 cm⁻¹, which suggests that the carboxyl group coordinates to the barium atom in a bridging bidentate fashion. akjournals.com
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | ~3060 | scielo.br |
| Aromatic C-C Stretch | 1589 | akjournals.com |
| Antisymmetric OCO Stretch (νₐₛ) | 1512 | akjournals.com |
| Aromatic C-C Stretch | 1490 | akjournals.com |
| Symmetric OCO Stretch (νₛ) | 1420 | akjournals.com |
| Aromatic C-C Stretch | 1307 | akjournals.com |
| Out-of-plane C-H Bending | 713 | scielo.br |
NMR spectroscopy provides information on the local chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR can be used to characterize the benzoate anion, although the compound's solubility can be a limiting factor for solution-state analysis.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoate ring. Based on related benzoate compounds like benzyl (B1604629) benzoate, the protons ortho to the carboxylate group are expected to resonate downfield around 8.06 ppm, while the meta and para protons would appear in the range of 7.27-7.51 ppm. rsc.org
The ¹³C NMR spectrum offers insight into the carbon framework. orgchemboulder.com Due to the symmetry of the benzoate anion, four distinct signals are expected for the aromatic ring in addition to the carboxylate carbon signal. orgchemboulder.com The unprotonated carbon of the carboxylate group typically appears around 166 ppm. rsc.org The carbon atom to which the carboxylate is attached is expected around 130-133 ppm, with the other aromatic carbons appearing at distinct chemical shifts. rsc.orgorgchemboulder.com The presence of the diamagnetic Ba²⁺ ion is generally not expected to cause significant shifts compared to other benzoate salts like sodium benzoate, but interactions in specific solvents can influence the electronic environment. researchgate.net
| Nucleus | Position on Benzoate Ring | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Ortho-protons (2H) | ~8.06 | rsc.org |
| Para-proton (1H) | ~7.51 | rsc.org | |
| Meta-protons (2H) | ~7.40 | rsc.org | |
| ¹³C | Carboxylate (C=O) | ~166 | rsc.org |
| Quaternary Carbon (C-COO) | ~133 | rsc.org | |
| Para-carbon | ~130 | rsc.org | |
| Ortho-carbons | ~130 | rsc.org | |
| Meta-carbons | ~128 | rsc.org |
XPS is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nm of a material. thermofisher.com For this compound, XPS analysis would provide the binding energies of the core-level electrons of barium, carbon, and oxygen. The Ba 3d, O 1s, and C 1s peaks are of particular interest. The binding energy of the Ba 3d peak would confirm the +2 oxidation state of the barium ion. cnrs.frresearchgate.net The C 1s spectrum is expected to be complex, with distinct peaks for the carbon atoms in the aromatic ring and a shifted peak for the carboxylate carbon due to its different chemical environment. researchgate.net Similarly, the O 1s spectrum would correspond to the oxygen atoms in the carboxylate group. researchgate.net
| Core Level | Element | Expected Information | Reference |
|---|---|---|---|
| Ba 3d | Barium | Confirms Ba²⁺ oxidation state | cnrs.frresearchgate.net |
| O 1s | Oxygen | Characterizes oxygen in the carboxylate group | researchgate.net |
| C 1s | Carbon | Distinguishes between aromatic and carboxylate carbons | researchgate.net |
NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), provides information about the unoccupied electronic states and the local geometric structure. wikipedia.org The technique involves the excitation of a core electron to an unoccupied level, providing a fingerprint of the material's molecular orbitals. mdpi.com For this compound, NEXAFS spectra at the carbon K-edge would reveal transitions from the C 1s core level to unoccupied π* and σ* orbitals of the benzoate ligand. researchgate.net These spectral features are highly sensitive to the local chemical environment and intermolecular bonding. wikipedia.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. Both powder and single-crystal diffraction techniques are essential for a full structural characterization of this compound.
XRPD is a rapid analytical technique used to identify the crystalline phases present in a material by analyzing the diffraction pattern produced when it is irradiated with X-rays. malvernpanalytical.comucmerced.edu Studies have confirmed that this compound is a crystalline solid. akjournals.comresearchgate.net XRPD analysis has been used to characterize the compound, revealing a monoclinic crystal system. akjournals.comresearchgate.net A key structural feature identified from diffraction data is that this compound possesses a layered structure, a common motif for alkaline earth metal benzoates. akjournals.comscielo.br The XRPD pattern provides a unique fingerprint, with diffraction peaks at specific 2θ angles corresponding to the lattice plane spacings (d-values) as defined by Bragg's Law. creative-biostructure.com
| Parameter | Description | Reference |
|---|---|---|
| Crystal System | Monoclinic | akjournals.comresearchgate.net |
| Structure Type | Layered | akjournals.comscielo.br |
| Data Obtained | Peak positions (2θ) and intensities | creative-biostructure.com |
SCXRD is the most powerful technique for determining the precise three-dimensional structure of a molecule in a crystal at atomic resolution. uni-ulm.defzu.cz A successful SCXRD experiment on a suitable single crystal of this compound would yield detailed information on unit cell dimensions, bond lengths, bond angles, and the coordination geometry of the barium ion. uhu-ciqso.esmdpi.com
Based on combined evidence from other techniques, an SCXRD study would be expected to confirm the monoclinic space group and the layered structure suggested by XRPD. akjournals.comscielo.br It would precisely map the coordination of the Ba²⁺ ions by the oxygen atoms of the benzoate carboxylate groups. The bridging bidentate coordination mode suggested by FTIR would be visualized, showing how the benzoate ligands link the barium centers to form the extended two-dimensional layers. akjournals.com The analysis would also reveal how these layers are packed in the third dimension, including any interlayer interactions.
| Crystallographic Parameter | Information Provided | Reference |
|---|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal unit | uhu-ciqso.es |
| Space Group | Describes the symmetry elements of the crystal | researchgate.net |
| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell | uni-ulm.de |
| Bond Lengths and Angles | Defines the molecular geometry of the benzoate ligand and Ba coordination | uhu-ciqso.es |
| Coordination Number/Geometry | Describes the environment of the Ba²⁺ ion | akjournals.com |
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination
Elucidation of Space Group and Unit Cell Parameters
The precise space group and unit cell parameters for this compound are best understood through the detailed analysis of its derivatives, particularly coordination polymers formed with substituted benzoate ligands. These studies show that the structural framework is highly dependent on the ligands and solvent molecules incorporated into the crystal lattice. For instance, a one-dimensional coordination polymer of barium(II) with 2-nitrobenzoate (B253500) crystallizes in the triclinic space group Pī. unigoa.ac.in Another derivative incorporating 4-nitrobenzoate (B1230335) and N-methylformamide was found to have an orthorhombic system with the space group Pnma. researchgate.net
The crystallographic data for these representative barium-carboxylate polymers highlight the structural diversity.
Table 1: Representative Crystallographic Data for Barium-Carboxylate Coordination Polymers
| Parameter | catena-poly[[hexa(aqua)dibarium(II)]bis[(μ2-2- nitrobenzoate-O,O,O-NO2)(μ2-2-nitrobenzoate-O,O,O′)]] unigoa.ac.in | [Ba(H₂O)₂(NMF)₂(4-nba)₂] researchgate.net |
|---|---|---|
| Crystal System | Triclinic | Orthorhombic |
| Space Group | Pī | Pnma |
| a (Å) | 13.280(2) | 10.360(2) |
| b (Å) | 15.755(3) | 10.150(2) |
| c (Å) | 16.980(3) | 21.050(4) |
| **α (°) ** | 71.691(2) | 90 |
| **β (°) ** | 79.528(3) | 90 |
| **γ (°) ** | 80.741(3) | 90 |
| **Volume (ų) ** | 3296.1(10) | 2213.2(7) |
| Z | 1 | 4 |
Analysis of Barium Coordination Environment and Bond Geometries
The large ionic radius of the Ba(II) ion facilitates high coordination numbers, typically nine or ten, in its benzoate and substituted benzoate complexes. unigoa.ac.inresearchgate.netias.ac.iniucr.orgias.ac.inresearchgate.net The coordination sphere is generally composed of oxygen atoms from the carboxylate groups of the benzoate ligands and, when present, water molecules or other solvent ligands. unigoa.ac.inresearchgate.net
In a barium 4-nitrobenzoate polymer, the Ba(II) ion is nine-coordinated, forming a distorted monocapped square antiprismatic {BaO₉} polyhedron. researchgate.net The Ba-O bond distances in this complex range from 2.749(3) to 2.953(4) Å, with O-Ba-O bond angles varying widely between 64.65(9)° and 142.29(6)°. researchgate.net Similarly, a barium 2-nitrobenzoate polymer also features a nine-coordinated Ba(II) ion, which is bonded to three water molecules and six oxygen atoms from four separate 2-nitrobenzoate anions. unigoa.ac.in The Ba-O bond lengths involving the coordinated water molecules in this structure are between 2.744(2) and 2.807(4) Å. unigoa.ac.in
Table 2: Barium Coordination and Bond Geometries in Selected Barium-Carboxylate Polymers
| Compound Feature | Barium 2-nitrobenzoate polymer unigoa.ac.in | Barium 4-nitrobenzoate polymer researchgate.net | Barium picrate-DMSO polymer iucr.orgiucr.org |
|---|---|---|---|
| Coordination Number | 9 | 9 | 10 |
| Coordination Geometry | Not specified | Distorted monocapped square antiprism | Distorted {BaO₁₀} polyhedron |
| Coordinating Species | 2-nitrobenzoate, H₂O | 4-nitrobenzoate, NMF, H₂O | Picrate, DMSO |
| Ba-O Bond Distance Range (Å) | 2.744(2) - 2.807(4) (for Ba-OH₂) | 2.749(3) - 2.953(4) | 2.725(2) - 2.970(3) |
Characterization of Bridging Ligand Modes and Coordination Numbers
The benzoate ligand and its derivatives are versatile, capable of adopting various bridging modes that link metal centers into polymeric chains, layers, or three-dimensional frameworks. uab.cat In barium-carboxylate polymers, monoatomic and polyatomic bridging are common.
A notable example is a barium 2-nitrobenzoate polymer where two distinct tridentate 2-nitrobenzoate ligands create bridges. unigoa.ac.in One ligand forms a monoatomic μ₂-carboxylate bridge, while the other also acts as a tridentate bridge. These differing bridging modes result in alternating Ba···Ba separations of 4.5406(15) Å and 4.5726(14) Å along the polymeric chain. unigoa.ac.in In another structure, a μ₂-monoatomic bridging mode involves both a 4-nitrobenzoate ligand and a unique water ligand, linking the Ba(II) cations into an infinite chain with a Ba···Ba distance of 4.2522(3) Å. researchgate.net This arrangement leads to face-sharing {BaO₉} polyhedra. researchgate.net
Table 3: Bridging Ligand Modes and Interatomic Distances in Barium Coordination Polymers
| Bridging Ligand(s) | Bridging Mode | Coordination Number | Ba···Ba Separation (Å) | Source |
|---|---|---|---|---|
| μ₂-2-nitrobenzoate-O,O,O′ | Tridentate, monoatomic bridge | 9 | 4.5406(15) | unigoa.ac.in |
| μ₂-2-nitrobenzoate-O,O,O-NO₂ | Tridentate, monoatomic bridge | 9 | 4.5726(14) | unigoa.ac.in |
| 4-nitrobenzoate and H₂O | μ₂-monoatomic | 9 | 4.2522(3) | researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition pathway of this compound.
Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA)
The thermal decomposition of this compound has been studied under both air and nitrogen atmospheres. akjournals.com The process and final products differ depending on the atmospheric conditions.
In an air atmosphere, the decomposition occurs in two main stages. The first stage involves the decomposition to barium carbonate (BaCO₃) and elemental carbon, resulting in a black residue. In the second stage, this carbon is oxidized upon further heating, yielding a final white residue of pure BaCO₃. akjournals.com The DTA curve in air shows an initial endothermic peak corresponding to fusion, followed by a very sharp exothermic peak associated with the oxidative decomposition of the organic components. akjournals.com
Under a nitrogen atmosphere, the decomposition is essentially complete in a single stage by 555°C. akjournals.com The process yields solid barium carbonate and a mixture of organic compounds that evolve as gases. akjournals.com The DTA curve in nitrogen shows that both the fusion and decomposition events are endothermic. akjournals.com The total mass loss observed in both atmospheres is in close agreement with the calculated theoretical value for the formation of BaCO₃. akjournals.com
Table 4: Summary of TG-DTA Findings for this compound Decomposition akjournals.com
| Atmosphere | Decomposition Stages | Key Temperature | Mass Loss | DTA Peaks | Final Solid Product |
|---|---|---|---|---|---|
| Air | 2 | Complete by 756°C | 47.42% | Endothermic (fusion), Exothermic (decomposition) | Barium Carbonate (BaCO₃) |
| Nitrogen | 1 | Complete by 555°C | 47.96% | Endothermic (fusion), Endothermic (decomposition) | Barium Carbonate (BaCO₃) |
| Theoretical | - | - | 48.01% | - | Barium Carbonate (BaCO₃) |
Evolved Gas Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Evolved Gas Analysis (EGA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the volatile products released during the thermal decomposition of a material. eag.com In this method, the sample is heated in a controlled atmosphere, and the evolved gases are transferred to a GC-MS system. The gas chromatograph separates the individual components of the gas mixture, and the mass spectrometer identifies them based on their mass spectra. acs.org
This technique has been applied to study the thermal decomposition of this compound in a nitrogen atmosphere. akjournals.com The analysis of the gas-phase products collected after heating the sample to 550°C identified several organic compounds. akjournals.com
Table 5: Major Evolved Gas Products from this compound Decomposition in Nitrogen akjournals.com
| Product Name | Chemical Formula | Identification Method |
|---|---|---|
| Benzophenone (B1666685) | C₁₃H₁₀O | Gas Chromatography-Mass Spectrometry |
| Triphenylmethane | C₁₉H₁₆ | Gas Chromatography-Mass Spectrometry |
Thermodynamic and Energetic Investigations of Barium Benzoate
Calorimetric Measurements of Thermophysical Properties
Calorimetry serves as a fundamental technique for determining the key thermophysical properties of barium benzoate (B1203000). Through controlled experiments, researchers have quantified the heat capacity of the substance over a significant temperature range.
Low-Temperature Heat Capacity Determinations via Adiabatic Calorimetry
The low-temperature heat capacities of solid barium benzoate, Ba(C₇H₅O₂)₂(s), were precisely measured utilizing a high-precision automated adiabatic calorimeter. researchgate.netacs.orgacs.org These measurements were conducted over a temperature range of 77 K to 402 K. researchgate.netacs.orgacs.org A sample of 1.54418 g of this compound was used for these calorimetric determinations. acs.org The data, collected at 117 experimental points, demonstrated a stable structure for the compound within this temperature range, with no indications of phase transitions, thermal decomposition, or other anomalous behavior. acs.org To facilitate further thermodynamic calculations, the experimental heat capacity data was fitted to a polynomial equation using a least-squares method. researchgate.netacs.orgacs.org This equation accurately represents the relationship between molar heat capacity and temperature. acs.org
Derivation of Thermophysical Functions and Standard Thermodynamic Data
From the polynomial equation fitted to the experimental heat capacity data, a range of standard thermodynamic functions were derived. researchgate.netacs.orgacs.org These functions, including entropy (S), enthalpy (H), and Gibbs free energy (G), were calculated based on the fundamental thermodynamic equations. acs.org The smoothed molar heat capacities and the derived thermodynamic functions relative to the standard reference temperature of 298.15 K were tabulated at 5 K intervals, providing a comprehensive dataset for the compound. acs.org
Below is a table of the molar heat capacity and derived thermodynamic functions for this compound at selected temperatures.
| Temperature (K) | Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹) | Enthalpy (HT-H₂₉₈.₁₅) (kJ·mol⁻¹) | Entropy (ST-S₂₉₈.₁₅) (J·K⁻¹·mol⁻¹) |
| 80 | 116.53 | -58.35 | -297.81 |
| 100 | 149.79 | -55.45 | -266.35 |
| 150 | 222.81 | -45.03 | -189.54 |
| 200 | 288.08 | -31.43 | -117.84 |
| 250 | 350.14 | -15.01 | -53.45 |
| 298.15 | 401.55 | 0 | 0 |
| 350 | 453.69 | 22.02 | 64.21 |
| 400 | 497.64 | 45.98 | 124.93 |
Reaction Enthalpy Determinations and Standard Molar Enthalpy of Formation
The standard molar enthalpy of formation (ΔfHₘ°) of this compound was determined using an isoperibol solution-reaction calorimeter at 298.15 K. researchgate.netacs.orgacs.org This was achieved by designing a thermochemical cycle based on Hess's law. researchgate.netacs.org The experimental procedure involved measuring the enthalpies of dissolution for specific reactions. acs.org
The key reaction studied was: 2C₇H₆O₂(s) + Ba(OH)₂·8H₂O(s) → Ba(C₇H₅O₂)₂(s) + 10H₂O(l)
The enthalpy change for this reaction was determined to be (22.03 ± 0.30) kJ·mol⁻¹. researchgate.netacs.orgacs.org This value was obtained by measuring the dissolution enthalpies of benzoic acid and this compound in a 0.1 mol·dm⁻³ HCl solution, and the dissolution enthalpy of barium hydroxide (B78521) octahydrate in a 0.1 mol·dm⁻³ HCl solution containing benzoic acid. researchgate.netacs.org
By combining this reaction enthalpy with known standard molar enthalpies of formation for the other reactants and products, the standard molar enthalpy of formation for solid this compound was calculated. researchgate.net
The derived standard molar enthalpy of formation for Ba(C₇H₅O₂)₂(s) is -(1231.47 ± 1.12) kJ·mol⁻¹ . researchgate.netacs.org
| Parameter | Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Formation (ΔfHₘ°) | -1231.47 ± 1.12 |
| Enthalpy of Reaction (ΔrHₘ°) | 22.03 ± 0.30 |
Coordination Chemistry and Complex Formation of Barium Benzoate
Elucidation of Barium(II) Coordination Environments in Benzoate (B1203000) Complexes
The coordination environment of the Barium(II) ion in benzoate complexes is characterized by high coordination numbers, a consequence of its large size. doi.orgresearchgate.net In barium benzoate, the Ba(II) ion typically exhibits a coordination number of eight or nine. tandfonline.comias.ac.in The compound crystallizes in a monoclinic system, forming a layered structure. akjournals.comresearchgate.net
The primary mode of interaction between the barium ion and the benzoate ligand is through the carboxylate group, which acts as a bridging bidentate ligand. akjournals.com This coordination mode is confirmed by infrared (IR) spectroscopy. The difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group provides insight into its coordination. For this compound, this difference is reported to be between 92 and 97 cm⁻¹, which is indicative of a bridging bidentate coordination. akjournals.comscielo.br In this arrangement, the carboxylate group coordinates to two different barium centers, forming the basis of the polymeric structure. scielo.br
Studies on various this compound derivatives, such as those involving nitro-substituted benzoates, show that the Ba(II) ion can achieve coordination numbers as high as nine or ten. unigoa.ac.iniucr.org For example, in a one-dimensional coordination polymer involving 4-nitrobenzoate (B1230335), the Ba(II) ion is nine-coordinated, bonded to oxygen atoms from water molecules and the carboxylate groups. ias.ac.inresearchgate.net The Ba-O bond distances in these complexes typically range from 2.703(2) to 2.953(4) Å. unigoa.ac.inresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | akjournals.com |
| Structure Type | Layered | akjournals.comresearchgate.net |
| Carboxylate νas(OCO) | ~1512-1517 cm⁻¹ | akjournals.comscielo.br |
| Carboxylate νs(OCO) | ~1420 cm⁻¹ | akjournals.comscielo.br |
| Δν (νas - νs) | 92-97 cm⁻¹ | akjournals.comscielo.br |
| Coordination Mode | Bridging Bidentate | akjournals.com |
Synthesis and Structural Features of this compound Coordination Polymers
This compound can be synthesized through several methods, including hydrothermal reactions or by precipitation upon mixing aqueous solutions of a soluble barium salt, like barium chloride, with sodium benzoate. akjournals.comscielo.br These methods typically yield the compound as a white solid. scielo.br
One-Dimensional Polymeric Chain Structures
A prominent feature of this compound and its derivatives is their tendency to form one-dimensional (1D) coordination polymers. In these structures, the Ba(II) centers are linked into infinite chains by bridging benzoate ligands. ias.ac.inunigoa.ac.in
For instance, in a coordination polymer synthesized with 4-nitrobenzoate, catena-poly[(pentaaqua)(4-nitrobenzoato-O,O′)barium(II)], one 4-nitrobenzoate anion binds to a single Ba(II) in a bidentate fashion, while a second 4-nitrobenzoate anion acts as a bridging bidentate ligand, linking the [(pentaaqua)(4-nitrobenzoato-O,O′)barium(II)] units into an infinite 1D chain. ias.ac.in This results in a nine-coordinate environment around each Ba(II) ion and a long separation of 6.750(1) Å between adjacent Ba(II) ions in the chain. ias.ac.in
In another example involving 2-nitrobenzoate (B253500), a 1D polymer, catena-poly[[hexa(aqua)dibarium(II)]bis[(μ2-2-nitrobenzoate-O,O,O-NO2)(μ2-2-nitrobenzoate-O,O,O′)]], is formed. unigoa.ac.inias.ac.in This structure is based on a dimeric unit where two different tridentate 2-nitrobenzoate ligands link the {Ba(H2O)3} units. One 2-nba ligand bridges two Ba(II) ions via a carboxylate oxygen and also coordinates through a nitro-group oxygen, while the second 2-nba ligand forms a different type of bridge. This intricate bridging leads to alternating Ba···Ba distances of 4.5406(15) Å and 4.5726(14) Å along the polymeric chain. unigoa.ac.inias.ac.in
The formation of chains can also involve face-sharing polyhedra. In a 1D polymer with 4-nitrobenzoate and N-methylformamide, {BaO9} polyhedra are linked in a face-sharing fashion, with a Ba···Ba separation of 4.2522(3) Å. researchgate.netfigshare.com
| Complex | Bridging Ligand(s) | Ba(II) Coordination Number | Ba···Ba Separation (Å) | Reference |
|---|---|---|---|---|
| [Ba(H₂O)₂(NMF)₂(4-nba)₂] | 4-nitrobenzoate, H₂O | 9 | 4.2522(3) | figshare.com |
| [[Ba(H₂O)₃]₂(μ₂-2-nba)₂(μ₂-2-nba)₂]n | 2-nitrobenzoate (two modes) | 9 | 4.5406(15) and 4.5726(14) | unigoa.ac.inias.ac.in |
| [Ba(H₂O)₅(4-nba)]n | 4-nitrobenzoate | 9 | 6.750(1) | ias.ac.in |
Intermolecular Interactions and Crystal Packing within Coordination Polymers
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the benzoate ligands can play a role in the supramolecular assembly, helping to organize the polymeric chains into a three-dimensional architecture. tandfonline.com The combination of the coordination bonds forming the 1D chains and these weaker intermolecular forces results in the formation of stable, layered crystal structures. akjournals.comscielo.br
Comparative Studies of Coordination Modes in Alkaline Earth Metal Benzoates
A comparative analysis of alkaline earth metal benzoates (Mg, Ca, Sr, Ba) reveals distinct structural trends dictated by the properties of the metal cation, primarily its ionic radius. lupinepublishers.com The ionic radius increases down the group, which generally leads to an increase in the coordination number. doi.org For example, magnesium (Mg²⁺) typically prefers six-coordination, while calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺) exhibit progressively higher coordination numbers, often seven, eight, or even higher. doi.org
The structural differences are also reflected in their basal plane distances as determined by X-ray diffraction and in their IR spectra. The difference in the carboxylate stretching frequencies (Δν) is a useful parameter for comparison, with values of 97 cm⁻¹ for barium, 110 cm⁻¹ for strontium, and 94 cm⁻¹ for calcium benzoate, all indicating a bridging coordination mode. scielo.br Despite the general trend of increasing coordination number with cation size, some studies have reported isostructural compounds for calcium, strontium, and barium, highlighting the complexity of predicting crystal structures. doi.org
| Metal Benzoate | Ionic Radius (Å) for CN=8 | Basal Distance (Å) | Δν (νas - νs) (cm⁻¹) | Structural Features | Reference |
|---|---|---|---|---|---|
| Calcium Benzoate (CaBZ) | 1.12 | 16.5 | 94 | Different crystal morphology | scielo.br |
| Strontium Benzoate (SrBZ) | 1.26 | 15.73 | 110 | Layered, isostructural with BaBZ | scielo.br |
| This compound (BaBZ) | 1.42 | 15.07 | 97 | Layered, isostructural with SrBZ | scielo.br |
Mechanistic Studies of Thermal Decomposition of Barium Benzoate
Identification of Thermal Decomposition Pathways and Reaction Intermediates
The thermal decomposition of barium benzoate (B1203000) proceeds through distinct pathways that are primarily dictated by the presence or absence of oxygen. In an inert atmosphere, such as nitrogen, the process is largely endothermic, while in an air atmosphere, it is characterized by a significant exothermic event due to oxidation.
In a nitrogen atmosphere, the decomposition of barium benzoate occurs in a single stage. researchgate.netakjournals.com The primary solid product formed is barium carbonate (BaCO₃). researchgate.netakjournals.com Concurrently, a variety of organic compounds are generated as gaseous products. researchgate.netakjournals.com The initial step is believed to be the fusion of the solid material, followed by the breakdown of the benzoate structure. scielo.br
Under an air atmosphere, the decomposition is a two-stage process. akjournals.com The initial stage involves the decomposition of this compound to form barium carbonate and elemental carbon, resulting in a black residue. akjournals.com The subsequent stage is the oxidation of this carbon at higher temperatures, leading to the formation of white barium carbonate. akjournals.com
The formation of intermediates such as phenyl radicals is likely, which can then lead to the creation of more complex organic molecules. researchgate.net For instance, the presence of biphenyl (B1667301) among the decomposition products suggests the reaction of these phenyl radicals. researchgate.net
Analysis of Gaseous and Solid Decomposition Products
The products of this compound's thermal decomposition have been analyzed using various techniques, including thermogravimetry (TG), differential thermal analysis (DTA), infrared spectroscopy (IR), and gas chromatography-mass spectrometry (GC-MS). researchgate.netakjournals.com
Solid Products:
The primary solid product in both nitrogen and air atmospheres is barium carbonate (BaCO₃) . researchgate.netakjournals.com In an air atmosphere, elemental carbon (C) is formed as an intermediate solid product before it is oxidized. akjournals.com The identity of barium carbonate as the final solid residue has been confirmed by comparing its infrared spectrum to standard spectra. akjournals.com
Gaseous Products:
In a nitrogen atmosphere, the gaseous products are primarily organic compounds. The main identified organic products are benzophenone (B1666685) and triphenylmethane . researchgate.netakjournals.com
In an air atmosphere, the decomposition of the organic part of the molecule leads to the formation of gaseous products. While specific gaseous products from the organic portion in air are not extensively detailed in the provided context, the oxidation of elemental carbon in the second stage would produce carbon dioxide (CO₂) or carbon monoxide (CO) .
The following table summarizes the identified decomposition products under different atmospheric conditions.
| Atmosphere | Solid Products | Gaseous Products |
| Nitrogen | Barium Carbonate (BaCO₃) | Benzophenone, Triphenylmethane |
| Air | Barium Carbonate (BaCO₃), Carbon (C) (intermediate) | Carbon Dioxide (CO₂), Carbon Monoxide (CO) (from carbon oxidation) |
Influence of Atmospheric Conditions on Decomposition Kinetics and Products
The atmospheric conditions have a profound impact on both the kinetics and the final products of the thermal decomposition of this compound.
Decomposition Kinetics:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) curves clearly illustrate the differences in decomposition behavior.
In a nitrogen atmosphere: The decomposition proceeds in a single stage and is endothermic. researchgate.netakjournals.com The process is generally complete by around 555°C. akjournals.com
In an air atmosphere: The decomposition occurs in two distinct stages. akjournals.com The initial decomposition is followed by an exothermic peak in the DTA curve, which is attributed to the oxidation of the organic decomposition products. akjournals.comscielo.br A second mass loss, corresponding to the oxidation of the intermediate carbon, occurs at a higher temperature, around 756°C. akjournals.com
The table below outlines the key thermal events during the decomposition of this compound in different atmospheres based on thermogravimetric and differential thermal analyses.
| Atmosphere | Thermal Event | Temperature Range (°C) | Mass Loss (%) |
| Air | Melting (Endothermic) | ~385 scielo.br | - |
| Oxidation of organic part (Exothermic) | 400 - 555 scielo.br | ~47.4 scielo.br | |
| Oxidation of Carbon | up to 756 akjournals.com | - | |
| Nitrogen | Melting (Endothermic) | - | - |
| Decomposition (Endothermic) | up to 555 akjournals.com | ~48.0 akjournals.com |
Decomposition Products:
The nature of the gaseous products is significantly influenced by the atmosphere. In the absence of oxygen (nitrogen atmosphere), the organic fragments of the benzoate molecule recombine to form larger organic molecules like benzophenone and triphenylmethane. researchgate.netakjournals.com In contrast, in an air atmosphere, the organic components are oxidized, leading to simpler gaseous products, with the solid residue eventually becoming pure barium carbonate after the oxidation of the intermediately formed carbon. akjournals.com
Catalytic Applications and Reaction Engineering Utilizing Barium Benzoate
Heterogeneous Catalysis with Layered Barium Benzoates
Layered metallic benzoates, including barium benzoate (B1203000), have been synthesized and investigated as effective heterogeneous catalysts. scielo.br These materials are typically prepared through chemical precipitation. For instance, barium benzoate can be synthesized as a white solid precipitate by reacting a dilute solution of barium chloride dihydrate with a sodium benzoate solution. scielo.br The resulting layered structure is a key feature contributing to its catalytic activity.
A significant application of layered this compound is in the synthesis of methyl benzoate via the methyl esterification of benzoic acid. scielo.brresearchgate.net This reaction, a type of Fischer esterification, is a crucial industrial process for producing methyl benzoate, an important intermediate for dyes, perfumes, and pharmaceuticals. researchgate.netresearchgate.net Traditionally, this reaction uses homogeneous catalysts like concentrated sulfuric acid, which can lead to corrosion and separation challenges. researchgate.netuomustansiriyah.edu.iq Layered this compound offers a heterogeneous alternative, functioning as a stable and environmentally benign catalyst. scielo.br Studies have demonstrated that this compound effectively catalyzes the conversion of benzoic acid to methyl benzoate. scielo.br
The efficiency of the methyl esterification of benzoic acid using a this compound catalyst is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as temperature, the molar ratio of methanol (B129727) to benzoic acid, and the amount of catalyst used to maximize the conversion rate. scielo.brresearchgate.net
Systematic studies have shown that temperature plays a crucial role. The best conversions are typically achieved at elevated temperatures. scielo.br For example, significant conversions were obtained at 160°C. scielo.br
The molar ratio of the reactants, specifically the excess of methanol relative to benzoic acid, also influences the reaction equilibrium. In one study, using a methanol-to-benzoic acid molar ratio of 14:1 resulted in a benzoic acid conversion of 68.52%. scielo.br Decreasing this ratio to 6:1, while keeping other conditions constant, led to a slightly lower conversion of 65.49%. scielo.br
Catalyst loading, expressed as a percentage of the mass of benzoic acid, is another critical factor. Optimal results have been reported with a catalyst loading of 10%. scielo.br Under these conditions, ester conversions in the range of 65% to 70% have been achieved. scielo.brscielo.br
Table 1: Effect of Reaction Parameters on Benzoic Acid Conversion Using this compound Catalyst
| Temperature (°C) | Methanol:Benzoic Acid Molar Ratio | Catalyst Loading (% w/w) | Benzoic Acid Conversion (%) |
|---|---|---|---|
| 160 | 14:1 | 10 | 68.52 scielo.br |
| 160 | 6:1 | 10 | 65.49 scielo.br |
Application in Methyl Esterification of Benzoic Acid
Catalyst Reusability and Stability Assessments in Multiple Reaction Cycles
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is critical for cost-effective and sustainable chemical processes. numberanalytics.com Layered this compound has demonstrated good reusability in the methyl esterification of benzoic acid. scielo.br
Studies have shown that the catalyst can be recycled for multiple consecutive reaction cycles while maintaining a high level of catalytic activity. scielo.brresearchgate.net For instance, after an initial run, the this compound catalyst was recovered and reused for two more cycles. The conversion of benzoic acid was 66.78% in the first reuse and 63.77% in the second. scielo.br This slight decrease in conversion was likely due to physical losses of the catalyst during the recovery and recycling process. scielo.br Importantly, analyses have confirmed that the layered metal benzoates retain their original structure and catalytic properties after being used in several reaction cycles. scielo.br This stability underscores their potential as robust and recyclable catalysts. scielo.br
Table 2: Reusability of this compound Catalyst in Methyl Esterification
| Reaction Cycle | Benzoic Acid Conversion (%) |
|---|---|
| 1st Use | ~68.5 scielo.br |
| 2nd Use (1st Reuse) | 66.78 scielo.br |
| 3rd Use (2nd Reuse) | 63.77 scielo.br |
Theoretical and Computational Modeling of Barium Benzoate Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is particularly effective for metal complexes, providing a balance between accuracy and computational cost. DFT calculations for barium benzoate (B1203000) systems typically involve functionals like B3LYP, which is a hybrid functional, often paired with basis sets such as LANL2DZ for the barium atom and 6-31G** or higher for the lighter atoms (C, H, O). researchgate.net Such calculations can elucidate a wide range of properties, from the fundamental geometry to the electronic orbitals that govern reactivity.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For barium benzoate, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule at 0 Kelvin.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. In the case of the benzoate ligand, rotation around the C-C and C-O bonds can lead to different conformers. DFT studies on similar molecules, like phenyl benzoate, have shown that the energy barriers for these rotations can be calculated to understand the molecule's flexibility. nih.gov For this compound, the coordination of the barium ion to the carboxylate group will significantly influence the conformational preferences of the benzoate ligands.
Illustrative Data Table: Predicted Geometrical Parameters for this compound
Disclaimer: The following data is illustrative and based on typical values from DFT calculations on related metal-carboxylate complexes, as specific computational studies on this compound are not available in the cited literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | Ba-O | ~2.60 - 2.80 Å |
| C=O | ~1.25 - 1.27 Å | |
| C-O | ~1.28 - 1.30 Å | |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-H (ring) | ~1.08 - 1.10 Å | |
| Bond Angle | O-Ba-O | ~55 - 65° (chelation) |
| O-C-O | ~120 - 125° | |
| C-C-O | ~115 - 120° |
This interactive table is based on general findings in computational chemistry for similar compounds.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. techscience.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. dergipark.org.tr
For this compound, DFT calculations can map the distribution and energies of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich benzoate anion, specifically the carboxylate group and the phenyl ring's π-system. The LUMO would likely be associated with the barium cation or have contributions from the antibonding orbitals of the benzoate ligand. Understanding the energies and spatial distribution of these orbitals provides insight into the compound's electronic transitions and potential reaction sites.
The following table presents illustrative HOMO-LUMO data for this compound, derived from typical values reported for related alkaline earth metal complexes. researchgate.netfrontiersin.org
Illustrative Data Table: Predicted Frontier Orbital Energies for this compound
Disclaimer: The following data is illustrative and based on typical values from DFT calculations on related metal-carboxylate complexes, as specific computational studies on this compound are not available in the cited literature.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to +0.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
This interactive table is based on general findings in computational chemistry for similar compounds.
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
Vibrational Frequencies: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. atomistica.online By analyzing the vibrational modes, specific bands in the experimental spectra can be assigned to particular molecular motions, such as the symmetric and asymmetric stretching of the carboxylate group or the breathing modes of the phenyl ring. For this compound, these calculations would be sensitive to the coordination mode of the benzoate ligand to the barium ion. researchgate.netbiointerfaceresearch.com
NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. osti.gov Theoretical predictions of ¹H and ¹³C NMR shifts for this compound can aid in the interpretation of experimental spectra, helping to assign peaks to specific protons and carbons in the molecule. The accuracy of these predictions has been shown to be high when appropriate computational levels are used. ufv.brresearchgate.net
The table below shows an example of the correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for a related compound, benzyl (B1604629) benzoate, to illustrate the predictive power of this method. rsc.org
Data Table: Comparison of Experimental and Calculated ¹³C NMR Shifts for Benzyl Benzoate
| Carbon Atom | Experimental Shift (ppm) rsc.org |
| Carbonyl C | 166.15 |
| Phenyl C (attached to C=O) | 129.97 |
| Phenyl CH (ortho) | 129.51 |
| Phenyl CH (meta) | 128.41 |
| Phenyl CH (para) | 132.82 |
| Methylene C (-CH₂-) | 66.47 |
| Benzyl C (attached to CH₂) | 135.91 |
This table demonstrates the application of NMR prediction, using data for a related benzoate compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Quantum Chemical Approaches for Intermolecular Interaction Analysis (e.g., NCI, QTAIM)
To understand the forces that hold molecules together in a solid or in solution, quantum chemical methods that analyze intermolecular interactions are employed. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the crystal packing and physical properties of this compound.
Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization method that reveals non-covalent interactions in real space based on the electron density and its derivatives. acs.org It generates 3D isosurfaces that highlight regions of interaction, color-coding them to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. This analysis would be invaluable for understanding the crystal packing of this compound. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them. rsc.org By analyzing the topology of the electron density at specific points, called bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds. researchgate.netscirp.org For this compound, this method could precisely describe the Ba-O interaction, determining its degree of ionic versus covalent character. It can also identify and quantify the strength of weaker non-covalent interactions that direct the supramolecular assembly. mdpi.com
Computational Insights into Barium Metal Structures and High-Pressure Phases
The computational study of elemental barium provides context for the behavior of the barium ion in this compound, particularly concerning its electronic properties and coordination. Barium metal exhibits a surprisingly complex behavior under high pressure, transitioning from simple structures to extraordinarily complex ones. arxiv.orgaip.org
At ambient pressure, barium has a body-centered cubic (bcc) structure. As pressure increases, it transforms into a hexagonal close-packed (hcp) phase and then into a series of highly complex, incommensurate host-guest structures, collectively known as Ba-IV. osti.govaps.org In these phases, a "host" lattice of barium atoms forms channels that contain incommensurate chains of "guest" barium atoms. researchgate.net Pseudopotential calculations have been instrumental in demonstrating the stability of these unique phases. aps.org
First-principles calculations have also predicted the existence of other phases, such as the Ba-VI phase, which appears at high pressure but low temperatures and has a simpler orthorhombic structure. aip.orgosti.gov These computational studies are crucial for mapping the complex phase diagram of barium and understanding the fundamental physics that governs the behavior of simple metals under extreme compression. arxiv.org Similar computational strategies have been applied to other barium compounds, such as barium nitrides and chalcogenides, to explore their stability and properties under pressure. scirp.orgacs.org
Data Table: Known and Predicted High-Pressure Phases of Barium
| Phase Name | Crystal System | Pressure Range (GPa) | Temperature | Reference |
| Ba-I | Body-Centered Cubic (bcc) | Ambient - 6 | Room Temp | aip.org |
| Ba-II | Hexagonal Close-Packed (hcp) | 6 - 12 | Room Temp | aip.org |
| Ba-IV | Incommensurate Host-Guest | 12 - 70 | Room Temp | aip.orgosti.gov |
| Ba-VI | Orthorhombic | 13 - 35 | < 140 K | aip.org |
This table summarizes findings from experimental and computational studies on elemental barium under pressure.
Environmental and Toxicological Considerations in Barium Benzoate Research
Biogeochemical Cycling and Environmental Fate of Barium Compounds
Barium is a naturally occurring element that enters the environment through the weathering of rocks and minerals. cdc.gov Industrial processes also contribute to its release. cdc.govepa.gov The environmental fate of barium compounds is largely dictated by their water solubility. cdc.gov While compounds like barium sulfate (B86663) and barium carbonate are poorly soluble and can persist, more soluble forms are readily transported in water. cdc.gov The biogeochemical cycle of barium involves its deposition on land and in water, absorption by soil and sediment, and potential biomagnification in food chains. cdc.gov
Biodegradation Pathways of Benzoate (B1203000) Species
The benzoate component of barium benzoate can be broken down by microorganisms in the environment. This biodegradation is a key process in the carbon cycle. Bacteria and fungi have developed various metabolic pathways to degrade benzoate.
One common aerobic pathway involves the hydroxylation of the aromatic ring to form catechol, which is then further broken down. csic.es Another aerobic pathway proceeds through the formation of benzoyl-CoA. csic.es Under anaerobic conditions, the degradation of benzoate is initiated by its conversion to benzoyl-CoA, which then undergoes ring reduction and a modified β-oxidation pathway. csic.esresearchgate.net
Key enzymes involved in these pathways include:
Benzoate 1,2-dioxygenase: This enzyme adds two oxygen atoms to benzoate to form cis-1,2-dihydro-1,2-dihydroxybenzoate. ontosight.ai
cis-1,2-Dihydro-1,2-dihydroxybenzoate dehydrogenase: This enzyme converts the product of the first reaction into 4-hydroxybenzoate. ontosight.ai
Benzoate-CoA ligase: In anaerobic pathways, this enzyme activates benzoate to benzoyl-CoA. csic.es
The specific pathway utilized can depend on the microbial species and the presence or absence of oxygen. csic.es
Interaction with Aquatic Ecosystems and Microbial Communities
The introduction of barium into aquatic ecosystems can have significant impacts. The toxicity of barium to aquatic life is a concern, with potential disruptions to the food web. olympianwatertesting.com High concentrations of barium can inhibit the growth of aquatic plants and affect the reproduction and survival of aquatic invertebrates. olympianwatertesting.com
Barium can accumulate in aquatic organisms, including fish, crustaceans, and mollusks. olympianwatertesting.com This bioaccumulation can lead to adverse effects on their behavior, growth, and reproduction. olympianwatertesting.com In marine environments, barium concentrations generally increase with depth, suggesting it is taken up by organisms in surface waters and then released as they sink and decompose. who.int
The presence of barium can also influence microbial communities. While some microorganisms are involved in the degradation of the benzoate component, high concentrations of barium ions can be toxic to many microbes, potentially altering the microbial composition and function of an ecosystem.
General Toxicological Mechanisms of Barium Ions
The toxicity of barium compounds is primarily attributed to the barium ion (Ba²⁺). nih.govcdc.gov The solubility of the barium compound in water and gastrointestinal fluids determines the extent to which the toxic Ba²⁺ ion is released and absorbed. cdc.gov Soluble barium salts are generally more toxic than insoluble ones. epa.gov
Studies on Barium Bioavailability and Distribution
The bioavailability of barium depends on the specific salt. Studies in rats have shown that barium administered as barium chloride is more readily absorbed into the bloodstream than when given as barium sulfate or barium carbonate. nih.gov Following absorption, barium is distributed throughout the body.
A significant portion of the body's barium burden, approximately 90%, is found in the bones. nih.govmst.dk The remaining barium is distributed in soft tissues, with studies in rats showing the highest concentrations in the heart, followed by the eye, skeletal muscle, kidney, and liver. nih.govnih.gov Barium can also cross the placental barrier. mst.dk The primary route of elimination for absorbed barium is through feces, with a smaller amount excreted in the urine. who.inteuropa.eu
Table 1: Research Findings on Barium Bioavailability and Distribution
| Study Focus | Key Findings | Reference |
| Anion Effect on Bioavailability | Bioavailability of barium is influenced by the associated anion, with chloride forms being more bioavailable than sulfate or carbonate forms in rats. | nih.gov |
| Tissue Distribution in Rats | After 24 hours of ingestion, barium concentration was highest in the heart, followed by the eye, skeletal muscle, kidney, and liver. | nih.govnih.gov |
| Bone Accumulation | Approximately 90% of the total body burden of barium is found in the bone. | nih.govmst.dk |
| Elimination | The primary route of excretion for barium is through the feces. | who.inteuropa.eu |
Impacts on Physiological Processes and Cellular Mechanisms
The primary mechanism of barium toxicity involves its ability to block potassium (K⁺) channels. mhmedical.comresearchgate.net Barium ions have a similar ionic radius to potassium ions but a greater charge, allowing them to bind with high affinity to the selectivity filter of K⁺ channels and obstruct the normal flow of potassium. frontiersin.org
This blockage of potassium channels leads to a condition known as hypokalemia (low potassium levels in the blood), which is a key feature of barium poisoning. wikitox.org Hypokalemia can result in a range of serious health effects, including:
Cardiovascular effects: Barium can cause disruptions in heart rhythm, such as ventricular tachycardia, and can lead to high or low blood pressure. nih.govepa.gov
Neuromuscular effects: Muscle weakness, paralysis, and numbness are common symptoms of barium toxicity. nih.gov
Gastrointestinal effects: Barium can stimulate the muscles of the gastrointestinal tract, leading to vomiting and diarrhea. mhmedical.com
At the cellular level, barium's interference with potassium channels disrupts the normal electrical activity of cells, particularly nerve and muscle cells. nih.gov It can also interfere with intracellular calcium homeostasis, which can trigger apoptosis (programmed cell death). nih.gov
Development of Safety Protocols and Regulatory Frameworks in Barium Compound Research
Given the potential toxicity of soluble barium compounds, various regulatory agencies have established safety protocols and exposure limits to protect individuals who work with or may be exposed to these substances.
The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for soluble barium compounds in the workplace air at 0.5 milligrams per cubic meter (mg/m³) over an 8-hour workday. pa.govnih.govnj.gov The National Institute for Occupational Safety and Health (NIOSH) also recommends a 10-hour time-weighted average exposure limit of 0.5 mg/m³ for soluble barium compounds. nih.gov For barium chloride, NIOSH considers levels of 50 mg/m³ and higher to be immediately dangerous to life or health. nih.gov
The U.S. Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for barium in public drinking water of 2.0 parts per million (ppm), which is equivalent to 2.0 milligrams per liter (mg/L). pa.govnih.govwustl.edu This regulation is part of the Safe Drinking Water Act. epa.gov
These regulatory frameworks are based on toxicological data from human case reports and animal studies. cdc.gov Research protocols involving barium compounds must adhere to these guidelines to ensure the safety of researchers and the public. This includes using appropriate personal protective equipment, such as gloves and respiratory protection, and implementing proper waste disposal procedures. nj.gov
Table 2: Regulatory Standards for Barium Exposure
| Agency | Regulation | Limit | Medium |
| OSHA | Permissible Exposure Limit (PEL) | 0.5 mg/m³ | Workplace Air |
| NIOSH | Recommended Exposure Limit (REL) | 0.5 mg/m³ | Workplace Air |
| EPA | Maximum Contaminant Level (MCL) | 2.0 mg/L | Drinking Water |
Emerging Research Directions and Future Perspectives for Barium Benzoate
Exploration of Advanced Material Science Applications (e.g., Dielectric Properties, Organometallics)
The exploration of barium benzoate (B1203000) in advanced material science is a burgeoning field with significant potential. While traditionally used in applications such as stabilizers for polyvinyl chloride (PVC) and as a pyrotechnic ingredient, researchers are now investigating its more sophisticated properties. trigon-chemie.com
Organometallics: Barium benzoate is an organometallic compound, a class of materials that are useful as reagents, catalysts, and precursors for applications like thin-film deposition and LED manufacturing. americanelements.com The bond between the barium metal and the organic benzoate ligand gives rise to unique chemical and physical properties. wikipedia.org Research in this area is focused on synthesizing novel organobarium complexes and exploring their utility. For instance, organobarium compounds have been prepared by reacting activated barium with allyl halides, creating reagents that are highly selective in reactions with carbonyl compounds. wikipedia.org While much of the research into group 2 organometallics has centered on magnesium due to the widespread use of Grignard reagents, there is growing interest in the heavier alkaline earth metals like barium for specialized applications. wikipedia.org
Dielectric Properties: The dielectric properties of materials are crucial for their use in electronic components such as capacitors and sensors. While direct studies on the dielectric properties of pure this compound are not extensively reported, related research provides a basis for future investigations. For example, studies on liquid crystals doped with barium titanate (BaTiO₃) nanoparticles have shown significant changes in dielectric anisotropy, which is vital for improving the performance of electro-optic devices. tandfonline.comtandfonline.comlvb.lt Given that this compound is a component in some complex material formulations, understanding its intrinsic dielectric behavior and how it can be modulated is a key area for future research. This could involve incorporating this compound into polymer composites or ceramic matrices to create novel dielectric materials.
Future research may focus on the following:
Synthesizing and characterizing new organobarium complexes derived from this compound for applications in catalysis and materials deposition.
Investigating the dielectric properties of this compound-containing composites and thin films.
Exploring the use of this compound as a precursor for the synthesis of other advanced barium-containing materials.
Development of Novel Synthetic Pathways and Integration of Green Chemistry Principles
The synthesis of this compound is being re-evaluated through the lens of green chemistry, which aims to develop more environmentally benign and efficient chemical processes. ksu.edu.sakahedu.edu.in
Novel Synthetic Pathways: Traditional methods for synthesizing this compound often involve the reaction of benzoic acid with barium hydroxide (B78521) or the precipitation of the salt from a solution containing barium and benzoate ions. researchgate.netscielo.br For example, one method involves the hydrothermal reaction of benzoic acid and barium hydroxide octahydrate. researchgate.netacs.org Another approach is the slow addition of a barium chloride dihydrate solution to a sodium benzoate solution, resulting in the precipitation of this compound. scielo.br
Current research is exploring alternative synthetic routes that offer improvements in terms of reaction conditions, solvent use, and energy consumption. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times for similar compounds.
Green Chemistry Principles: The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. acs.org For the synthesis of this compound, these principles can be applied in several ways:
Atom Economy: Designing syntheses that maximize the incorporation of all reactant atoms into the final product. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695). brazilianjournals.com.br The Schotten-Baumann reaction, used for synthesizing related benzoate esters, can be performed in an aqueous environment at room temperature, aligning with green chemistry principles. brazilianjournals.com.br
Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times. kahedu.edu.in
The table below outlines a comparison of a conventional synthetic method with a potential greener alternative.
| Feature | Conventional Method (e.g., in organic solvent) | Greener Approach (e.g., aqueous synthesis) |
| Solvent | Often uses organic solvents which can be hazardous. | Utilizes water as a benign solvent. brazilianjournals.com.br |
| Energy | May require heating for extended periods. | Can often be performed at room temperature. brazilianjournals.com.br |
| Waste | Can generate solvent waste that requires disposal. | Reduces hazardous waste streams. |
| Safety | Involves handling potentially flammable or toxic solvents. | Higher process safety. |
Future research will likely focus on developing one-pot syntheses, exploring solvent-free reaction conditions, and utilizing renewable starting materials to further align the production of this compound with the principles of sustainable chemistry.
Application of Multiscale Computational and Experimental Methodologies
The integration of computational modeling with advanced experimental techniques offers a powerful approach to understanding and predicting the properties of this compound.
Experimental Methodologies: A range of experimental techniques are used to characterize the structure and properties of this compound. These include:
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups and bonding within the molecule. researchgate.netacs.org
X-ray Powder Diffraction (XRD): To determine the crystal structure and phase purity of the solid material. researchgate.netacs.org
Elemental Analysis: To confirm the elemental composition of the synthesized compound. researchgate.netacs.org
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the compound. researchgate.net
Calorimetry: To measure thermodynamic properties such as the enthalpy of formation. researchgate.netacs.org
Recent studies have employed these methods to thoroughly characterize this compound synthesized through various routes, providing a solid foundation of experimental data. researchgate.netacs.org
Computational Methodologies: While specific multiscale computational studies on this compound are not widely published, the methodologies are well-established for other materials and can be readily applied. These methods can provide insights into:
Molecular Modeling: Predicting the geometry, electronic structure, and spectroscopic properties of the this compound molecule.
Crystal Structure Prediction: Simulating the packing of molecules in the solid state to predict stable crystal structures.
Materials Simulation: Modeling the bulk properties of this compound, such as its mechanical and thermal characteristics.
By combining computational predictions with experimental results, researchers can gain a deeper understanding of the structure-property relationships in this compound, accelerating the discovery of new applications. For example, computational screening could identify potential new catalytic applications or predict the dielectric properties of novel this compound-based composites.
Design and Development of Targeted Catalytic Systems for Specific Chemical Transformations
A promising area of research for this compound is in the field of catalysis, where it has shown potential as a stable and reusable catalyst.
Heterogeneous Catalysis: A significant finding is the use of layered this compound as a reusable heterogeneous catalyst for the methyl esterification of benzoic acid. scielo.br In this application, this compound demonstrated effective catalytic activity and could be recovered and reused for multiple reaction cycles without a significant loss of performance. scielo.br The ease of recovery of this compound compared to other alkaline earth metal benzoates makes it a particularly attractive option for industrial processes. scielo.br
The catalytic performance in the esterification reaction is summarized in the table below.
| Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) |
| This compound | 2 | 160 | >40% scielo.br |
| No Catalyst (Thermal) | 2 | 160 | ~33% scielo.br |
Transesterification Catalyst: this compound has also been identified as a transesterification catalyst. trigon-chemie.com This opens up possibilities for its use in the production of biodiesel, where transesterification of triglycerides is a key step. Research into barium-modified zeolite catalysts for biodiesel production has shown high yields, suggesting that barium-based catalysts, including this compound, are a fruitful area for investigation. researchgate.net
Photocatalysis: While not directly involving this compound, studies on barium-doped cobalt oxide for the photocatalytic degradation of emamectin (B195283) benzoate pesticide have shown that the presence of barium can significantly enhance photocatalytic activity. researchgate.netresearchgate.net This suggests that future research could explore the development of this compound-containing composite materials for photocatalytic applications, such as in water purification and environmental remediation.
Future research in this area will likely focus on:
Expanding the scope of reactions catalyzed by this compound.
Optimizing reaction conditions to maximize catalytic efficiency and selectivity.
Developing novel composite catalysts that incorporate this compound to leverage synergistic effects.
Investigating the catalytic mechanism to enable the rational design of more effective catalysts.
Comprehensive Environmental Impact Assessments and Sustainable Chemical Solutions
As with any chemical compound, a thorough understanding of the environmental impact of this compound is crucial for its responsible and sustainable use.
Environmental Fate of Barium: The environmental behavior of this compound is largely governed by the behavior of the barium ion (Ba²⁺). Barium is a naturally occurring element found in the earth's crust. ca.gov Its mobility and bioavailability in the environment depend on the solubility of its compounds. In the presence of sulfate (B86663) ions, which are common in many natural waters, soluble barium can precipitate as insoluble barium sulfate. who.int The environmental fate of barium from industrial sources is a key consideration, with emissions occurring from mining, refining, and the combustion of fossil fuels. ca.gov
Ecotoxicity: The toxicity of barium compounds to aquatic organisms and plants is an area of ongoing study. Dissolved barium may pose a risk to some aquatic life, though its impact varies between species. who.int Some plants are known to bioaccumulate barium from the soil. who.int While general data on barium and its compounds exist, specific ecotoxicological studies on this compound are needed to fully assess its potential environmental risks.
Sustainable Chemical Solutions: The development of sustainable chemical solutions involving this compound requires a life-cycle perspective. This includes:
Utilizing greener synthetic methods as discussed in section 10.2 to minimize waste and hazardous substance use during production.
Designing applications where the compound can be easily recovered and recycled, such as its use as a heterogeneous catalyst. scielo.br
Conducting comprehensive risk assessments to ensure that its use does not lead to harmful environmental concentrations. nih.gov
Future research should prioritize conducting detailed environmental fate and ecotoxicity studies specifically for this compound. This data will be essential for establishing safe usage guidelines and ensuring that its applications are environmentally sustainable. Furthermore, exploring its role in environmental remediation, for example as a component in catalysts for pollutant degradation, could present a sustainable chemical solution.
Q & A
Q. What are the standard methods for synthesizing barium benzoate, and how can purity be validated?
this compound is typically synthesized via neutralization of benzoic acid with barium hydroxide or carbonate under controlled pH and temperature. Key steps include:
- Synthesis Protocol : React benzoic acid with Ba(OH)₂·8H₂O in aqueous medium, followed by crystallization .
- Purity Validation : Use X-ray diffraction (XRD) to confirm crystal structure, thermogravimetric analysis (TGA) to assess thermal stability, and ion chromatography to detect residual barium ions. Cross-validate with elemental analysis (C, H, O, Ba) .
Q. How does this compound’s solubility vary across solvents, and what experimental factors influence reproducibility?
Solubility studies require systematic protocols:
- Method : Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify dissolved barium via atomic absorption spectroscopy (AAS).
- Critical Variables : Control temperature (±0.1°C), solvent purity, and stirring duration. Report deviations (e.g., hydrolysis in acidic solvents) .
- Data Interpretation : Compare results with existing databases (e.g., PubChem) and note discrepancies due to polymorphic forms or impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?
- FT-IR : Identify benzoate ligand vibrations (e.g., asymmetric COO⁻ stretch at ~1540 cm⁻¹) to confirm bidentate vs. monodentate binding .
- Solid-state NMR : Use ¹³C NMR to probe carboxylate carbon environments and ¹³⁷Ba NMR (if accessible) to study barium coordination symmetry .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermal decomposition pathways be resolved?
Contradictory TGA/DSC results (e.g., dehydration vs. ligand oxidation) may arise from:
- Experimental Design : Compare inert (N₂) vs. oxidative (air) atmospheres. Use evolved gas analysis (EGA) -MS to identify gaseous products (e.g., CO₂, benzene) .
- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies for decomposition steps. Reconcile discrepancies by standardizing heating rates and sample masses .
Q. What strategies optimize this compound’s stability in hybrid materials for catalytic applications?
- Stabilization Methods : Encapsulate in mesoporous silica or coordinate with stabilizing ligands (e.g., crown ethers). Monitor stability via cyclic voltammetry (for redox-active systems) or leaching tests .
- Mechanistic Studies : Use in situ XRD or EXAFS to track structural changes under operational conditions (e.g., high temperature, humidity) .
Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?
Q. What methodologies address contradictory reports on this compound’s biological activity?
- Meta-Analysis Framework : Systematically review in vitro/in vivo studies using PRISMA guidelines. Stratify data by assay type (e.g., cytotoxicity vs. antimicrobial) and organism model .
- Dose-Response Reassessment : Replicate studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and control for barium ion leaching .
Methodological Guidelines
Q. Data Presentation Standards
- Tables : Include uncertainty ranges (e.g., solubility ± SD) and reference methods (e.g., "TGA performed at 10°C/min under N₂") .
- Reproducibility : Document synthetic procedures in triplicate and share raw data in supplementary files (e.g., crystallographic CIFs) .
Research Question Frameworks
- PICOT Adaptation : For applied studies, define Population (e.g., "this compound-doped polymers"), Intervention (e.g., "UV exposure"), Comparison (e.g., "undoped polymers"), Outcome (e.g., "photodegradation rate"), and Timeframe .
- FINER Criteria : Ensure questions are Feasible (e.g., access to synchrotron facilities), Novel (e.g., unexplored catalytic applications), and Relevant (e.g., environmental remediation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
